Cas no 2338-19-4 (Potassium 2-(1H-Indol-3-yl)acetate)
Potassium 2-(1H-Indol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Potassium 2-(1H-indol-3-yl)acetate
- Potassium 3-Indoleacetate
- 1H-Indole-3-aceticacid, potassium salt (1:1)
- 3-INDOLEACETIC ACID POTASSIUM SALT
- Heteroauxine
- Iaak
- K-IAA
- Potassium 1H-indole-3-acetate
- POTASSIUM,(1H-INDOL-3-YL)-ACETATE
- potassium 1H-indol-3-ylacetate
- Potassium3-Indoleacetate
- Heteroauxin potassium salt
- C10H8NO2.K
- Jsp004702
- Indole-3-acetic acid potassium salt
- BBL028106
- 7650AH
- STL146405
- potassium,2-(1H-indol-3-yl)acetate
- MCULE
- SCHEMBL3426062
- NS00083660
- DTXSID30177931
- Indole-3-acetic acid, potassium salt IAA-K
- I-1060
- 1H-Indole-3-acetic acid, potassium salt (1:1)
- AKOS005721074
- F8880-5452
- potassium;2-(1H-indol-3-yl)acetate
- I0023
- C10H8KNO2
- EINECS 219-049-6
- EN300-1266034
- CS-0210214
- AKOS015898583
- MFCD00066213
- AS-66594
- 2338-19-4
- SY105198
- AC8646
- 1H-Indole-3-aceticacid,potassium salt(1:1)
- POTASSIUM ?-INDOLEACETATE
- 1H-Indole-3-acetic acid, monopotassium salt
- DTXCID90100422
- MLWMEUAQPRACHM-UHFFFAOYSA-M
- Potassium 2-(1H-Indol-3-yl)acetate
-
- MDL: MFCD00066213
- Inchi: 1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
- InChI Key: MLWMEUAQPRACHM-UHFFFAOYSA-M
- SMILES: [K+].[O-]C(CC1=CNC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 213.01900
- Monoisotopic Mass: 213.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 55.9
Experimental Properties
- Color/Form: Not determined
- Density: No data available
- Melting Point: No data available
- Boiling Point: 415°C at 760 mmHg
- Flash Point: No data available
- Water Partition Coefficient: almost transparency
- PSA: 55.92000
- LogP: 0.46030
- Solubility: Not determined
Potassium 2-(1H-Indol-3-yl)acetate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: S37/39; S26
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
Potassium 2-(1H-Indol-3-yl)acetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Potassium 2-(1H-Indol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160341-1G |
Potassium 2-(1H-Indol-3-yl)acetate |
2338-19-4 | >98.0%(HPLC)(N) | 1g |
¥72.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160341-25G |
Potassium 2-(1H-Indol-3-yl)acetate |
2338-19-4 | >98.0%(HPLC)(N) | 25g |
¥773.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160341-5g |
Potassium 2-(1H-Indol-3-yl)acetate |
2338-19-4 | >98.0%(HPLC)(N) | 5g |
¥270.90 | 2023-09-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY105198-25g |
Potassium 3-Indoleacetate |
2338-19-4 | ≥97% | 25g |
¥650.00 | 2025-04-16 | |
| Chemenu | CM148136-100g |
Potassium 2-(1H-indol-3-yl)acetate |
2338-19-4 | 95%+ | 100g |
$592 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P861897-5g |
Potassium 3-Indoleacetate |
2338-19-4 | ≥98%(HPLC)(N) | 5g |
485.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61945-1g |
Potassium 3-Indoleacetate |
2338-19-4 | ≥98%(HPLC)(N) | 1g |
¥108.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61945-5g |
Potassium 3-Indoleacetate |
2338-19-4 | ≥98%(HPLC)(N) | 5g |
¥388.0 | 2023-09-05 | |
| Chemenu | CM148136-100g |
Potassium 2-(1H-indol-3-yl)acetate |
2338-19-4 | 95%+ | 100g |
$592 | 2024-07-28 | |
| abcr | AB137162-1 g |
3-Indoleacetic acid potassium salt, 98%; . |
2338-19-4 | 98% | 1g |
€48.80 | 2023-05-09 |
Potassium 2-(1H-Indol-3-yl)acetate Suppliers
Potassium 2-(1H-Indol-3-yl)acetate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Potassium 2-(1H-Indol-3-yl)acetate
Potassium 2-(1H-Indol-3-yl)acetate (CAS No. 2338-19-4): A Comprehensive Overview
Potassium 2-(1H-Indol-3-yl)acetate, also known by its CAS registry number CAS No. 2338-19-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of indole derivatives, has garnered attention due to its unique chemical structure and potential applications in drug discovery and materials science.
The molecular structure of Potassium 2-(1H-Indol-3-yl)acetate comprises an indole ring system, a heterocyclic aromatic compound, attached to an acetic acid group via a methylene bridge. The indole moiety, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, is a common feature in many bioactive compounds. The potassium salt form of this compound adds to its stability and solubility properties, making it suitable for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Potassium 2-(1H-Indol-3-yl)acetate. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize the production process. These methods not only enhance the yield but also ensure high purity, which is critical for downstream applications in pharmaceutical research.
The biological activity of Potassium 2-(1H-Indol-3-yl)acetate has been extensively studied in recent years. Experimental data suggest that this compound exhibits potential antitumor activity, making it a promising candidate for anticancer drug development. Studies conducted on human cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis, mechanisms that are crucial for combating malignant diseases.
In addition to its pharmacological applications, Potassium 2-(1H-Indol-3-yli acetate has shown promise in the field of materials science. Its unique electronic properties make it a viable candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers are actively investigating its potential as a building block for advanced materials with tailored electronic properties.
The synthesis and characterization of Potassium 2-(1H-indolium acetate have been documented in numerous scientific journals, reflecting its growing importance in academic research. These studies highlight the compound's versatility and its potential to contribute to diverse fields ranging from medicine to materials science.
In conclusion, Potassium 2-(1H-indole acetate, with its distinctive chemical structure and promising biological activity, stands out as a valuable compound in contemporary scientific research. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing both therapeutic development and material innovation.
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